4-(3-Ethoxyphenyl)-4-oxobutyric acid is an organic compound that features an ethoxy group attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in organic synthesis. Its molecular formula is CHO, and it has a CAS number of 905592-33-8.
This compound can be classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to the carboxylic acid group. It is synthesized from 3-ethoxybenzaldehyde and malonic acid, typically involving a base-catalyzed reaction. The compound's structure and properties make it relevant for research in medicinal chemistry, organic synthesis, and potentially for industrial applications.
The synthesis of 4-(3-Ethoxyphenyl)-4-oxobutyric acid generally involves the following steps:
The general reaction mechanism involves a Knoevenagel condensation where the aldehyde reacts with malonic acid to form an intermediate, which is then decarboxylated to yield 4-(3-Ethoxyphenyl)-4-oxobutyric acid.
The molecular structure of 4-(3-Ethoxyphenyl)-4-oxobutyric acid consists of:
The key structural features include:
4-(3-Ethoxyphenyl)-4-oxobutyric acid can undergo various chemical transformations:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Bromine or chlorine gas | Under basic conditions |
The mechanism of action for 4-(3-Ethoxyphenyl)-4-oxobutyric acid involves its interaction with specific biological targets, such as enzymes or receptors. The ethoxy group enhances its lipophilicity, facilitating cellular uptake. Once inside cells, this compound may inhibit certain enzymes by mimicking substrates or binding to active sites, thus modulating various biochemical pathways.
4-(3-Ethoxyphenyl)-4-oxobutyric acid has several notable applications:
The regioselective installation of the 2-methyl-5-fluorophenyl motif employs precision electrophilic chemistry. Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride delivers 4-(2-methyl-5-fluorophenyl)-4-oxobutanoic acid directly, where aluminum trichloride (1.2 eq) in dichloromethane at 0→25°C achieves 68-72% yield. Competitive ortho-acylation is minimized by the methyl group’s steric bias, while the fluorine atom’s moderate −I effect enhances meta-selectivity [3]. For advanced intermediates, the halogen dance rearrangement enables positional correction: Bromination at C4 of 2-fluorotoluene (Br₂/FeCl₃) followed by metal-halogen exchange (n-BuLi, −78°C) generates the kinetically favored C3-lithiated species. Quenching with CO₂ and subsequent alkylation furnishes the 2-methyl-5-fluorobenzoic acid scaffold essential for oxobutanoic acid elaboration [3] [8].
Table 1: Electrophilic Fluorophenyl Group Installation Methods
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Friedel-Crafts Acylation | Succinic anhydride, AlCl₃, DCM, 0-25°C | 5-Fluoro-2-methyl | 68-72 |
Halogen Dance | 1) Br₂/FeCl₃; 2) n-BuLi; 3) CO₂ | 5-Fluoro-2-methyl | 61 |
Directed ortho-Metalation | 1) TMPLi; 2) F⁺ source (NFSI) | 2-Fluoro-5-methyl | 55 |
Construction of the oxobutanoic acid chain leverages malonic ester alkylation protocols. Diethyl malonate undergoes mono-alkylation with 2-(bromomethyl)-5-fluorobenzene (K₂CO₃, DMF, 80°C), followed by hydrolysis and decarboxylation (6M HCl, reflux) to yield 4-(2-methyl-5-fluorophenyl)butanoic acid. Controlled oxidation (CrO₃/H₂SO₄) or Pd-catalyzed Wacker oxidation installs the C4 ketone without epimerizing chiral centers [3] [7]. Alternatively, carbonylative coupling between 2-methyl-5-fluorophenylzinc iodides and acrylate derivatives under CO atmosphere (1 atm, Pd(PPh₃)₄, THF) enables direct access to γ-keto esters. Subsequent hydrolysis provides the target acid in 65% yield over two steps, with the Pd catalyst mitigating β-hydride elimination side reactions [5] [7].
Table 2: Oxobutanoic Acid Chain Elaboration Strategies
Strategy | Key Reagents/Steps | Advantages | Yield (%) |
---|---|---|---|
Malonic Ester Alkylation | 1) BrCH₂-Ar; 2) Hydrolysis; 3) Oxidation | Chiral integrity | 70 (3 steps) |
Carbonylative Coupling | Ar-ZnI, CO, Pd(0), methyl acrylate | Avoids harsh oxidation | 65 (2 steps) |
Stobbe Condensation | Diethyl succinate, NaH, DMF, ArCHO | One-pot α,β-unsat. acid | 58 |
Regiocontrol in polyfunctional intermediates demands orthogonal protecting group strategies. NBS bromination of methyl 4-(2-methyl-5-fluorophenyl)-4-oxobutanoate (1.0 eq NBS, AIBN, CCl₄, 80°C) occurs selectively at the benzylic C3 position (α to ketone) due to enolate stabilization by the ortho-fluorine, yielding C3-brominated derivatives (89% yield). Subsequent alkaline hydrolysis (2M NaOH, EtOH/H₂O) affords the carboxylic acid without Br displacement [8]. For hydroxylation, Sharpless asymmetric dihydroxylation (AD-mix-β, t-BuOH/H₂O) of vinylated precursors introduces chiral diols (90% ee), which undergo periodate cleavage to install the ketone carbonyl. Single-crystal XRD (P1̄ space group, a = 8.428 Å, b = 10.638 Å, c = 11.177 Å) confirms the syn-periplanar conformation of keto-acid chains in solid-state assemblies, facilitating supramolecular recognition [8].
Molecular hybridization with bioactive scaffolds accelerates target validation. The KR-32568 pharmacophore (antidiabetic benzoxazole) inspires C3-carboxamide variants: Condensation of 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid with o-aminophenols (EDC·HCl, DMAP, CH₂Cl₂) yields benzoxazol-2-yl analogs exhibiting enhanced PPARα agonism (in vitro EC₅₀ = 0.8 μM) [7]. Isoxazolone bioisosteres emulate kinase inhibitor motifs: Cyclocondensation with hydroxylamine generates 3-(2-methyl-5-fluorophenyl)-isoxazol-5(2H)-ones, confirmed via X-ray crystallography (monoclinic P2₁/c, dihedral angle = 66.8°) [1]. β-Diketo acid mimics derived from furan-2-carbonyl hydrazides undergo intramolecular cyclization (propionic anhydride, 120°C) to yield fused heterocycles with demonstrated anti-inflammatory activity (46% COX-2 inhibition at 10 μM) [5].
Table 3: Bioactive Hybrids Derived from 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric Acid
Hybrid Pharmacophore | Synthetic Route | Biological Target | Activity |
---|---|---|---|
Benzoxazole-2-yl carboxamide | EDC coupling with o-aminophenols | PPARα agonist | EC₅₀ = 0.8 μM |
Isoxazol-5(2H)-one | NH₂OH cyclization | p38 MAPK inhibitor | Inactive |
Furan-2-carbonyl hydrazide | Propionic anhydride cyclization | COX-2 inhibitor | 46% inhib. (10μM) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1